(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate
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Description
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C28H19F7N2O4S and its molecular weight is 612.52. The purity is usually 95%.
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Biological Activity
(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈F₃N₃O₃S, incorporates trifluoromethyl and methanesulfonyl groups, which may facilitate interactions with various biological targets.
Chemical Structure and Properties
The compound consists of a pyrrole ring substituted with a trifluoroethylideneamino group and a methoxybenzoate moiety. The presence of multiple functional groups suggests that it may exhibit diverse biological activities, particularly in medicinal chemistry.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₃N₃O₃S |
Molecular Weight | 393.41 g/mol |
CAS Number | 860788-04-1 |
Boiling Point | Predicted 690.1 ± 65.0 °C |
Density | Predicted 1.44 ± 0.1 g/cm³ |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities. Notably, it has been screened for various pharmacological effects including:
- Anticancer Activity : The compound has shown potent antiproliferative effects across a range of human tumor cell lines. Its structural similarities to known anticancer agents suggest it may act through similar mechanisms that involve the inhibition of key cellular pathways .
- Inhibition of Enzymes : The compound's interaction with enzymes such as cyclooxygenase (COX) has been explored. Studies indicate selectivity towards COX-II, which is relevant in the context of inflammation and pain management .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Potent antiproliferative activity in tumor cells |
Enzyme Inhibition | Selective COX-II inhibition |
Receptor Interaction | Potential interaction with serotonin receptors |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its trifluoroethylidene group may enhance lipophilicity and facilitate cellular uptake, thus amplifying its pharmacological potential.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Antidepressant Potential : Research indicated that derivatives similar to this compound exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use in treating depression .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through selective inhibition of COX enzymes, making them candidates for further development in pain management therapies .
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F7N2O4S/c1-16-23(25(28(33,34)35)36-41-26(38)18-4-3-5-19(14-18)27(30,31)32)15-24(37(16)21-10-8-20(29)9-11-21)17-6-12-22(13-7-17)42(2,39)40/h3-15H,1-2H3/b36-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGTTZJEJJTFU-LAKKEJQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F7N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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